molecular formula C₁₈H₂₅N₃O₃ B1156066 (2R,2'S,trans)-7-Hydroxy-saxagliptin

(2R,2'S,trans)-7-Hydroxy-saxagliptin

货号: B1156066
分子量: 331.41
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Stereochemical Configuration

The molecular formula of (2R,2'S,trans)-7-Hydroxy-saxagliptin is $$ \text{C}{18}\text{H}{25}\text{N}{3}\text{O}{3} $$, with a molecular weight of 331.41 g/mol. Its IUPAC name, (1S,3R,5S)-2-((S)-2-amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile , highlights four critical structural elements:

  • Adamantane Core : A tricyclic hydrocarbon with hydroxyl groups at the 3- and 5-positions, contributing to hydrogen-bonding potential.
  • Azabicyclohexane System : A nitrogen-containing bicyclic structure fused with a cyclopropane ring, hosting a carbonitrile group at position 3.
  • Stereochemical Configuration : The (2R,2'S,trans) designation specifies the absolute configurations at the C2 and C2' chiral centers, with a trans orientation between the hydroxyl and amino groups.

The stereochemistry is critical for target binding, as the trans-configuration optimizes spatial alignment with the dipeptidyl peptidase-4 (DPP-4) active site. Comparative molecular modeling suggests that the 7-hydroxyl group introduces steric and electronic perturbations compared to the parent saxagliptin, potentially altering metabolic stability.

Comparative Analysis of Hydroxylated Saxagliptin Isomers

Hydroxylated saxagliptin isomers vary in stereochemistry and biological activity. The table below summarizes key isomers and their properties:

Isomer Name Configuration CAS Number Molecular Formula Molecular Weight Key Distinctions
(2R,2'S,trans)-7-Hydroxy (2R,2'S,trans) NA $$ \text{C}{18}\text{H}{25}\text{N}{3}\text{O}{3} $$ 331.41 Trans hydroxyl-amino orientation; higher metabolic stability
(2S,2'R,cis)-7-Hydroxy (2S,2'R,cis) 1795791-40-0 $$ \text{C}{18}\text{H}{25}\text{N}{3}\text{O}{3} $$ 331.41 Cis configuration reduces DPP-4 binding affinity
Saxagliptin isomers-R,R,R,R (1R,3R,5R)-2-((2R)-... 1564265-95-7 $$ \text{C}{18}\text{H}{25}\text{N}{3}\text{O}{2} $$ 315.41 Lacks 7-hydroxyl group; lower polarity

The (2R,2'S,trans) isomer exhibits unique pharmacokinetic properties due to its hydroxylation site and stereochemistry, which hinder cytochrome P450-mediated metabolism compared to cis-isomers.

X-ray Crystallographic Characterization

While direct X-ray data for this compound remain unpublished, insights can be extrapolated from saxagliptin’s co-crystal structure with DPP-4 (PDB ID: 3bjm). Key observations include:

  • The adamantane moiety occupies the hydrophobic S1 pocket of DPP-4, forming van der Waals interactions with Tyr547 and Ser630.
  • The carbonitrile group engages in a covalent interaction with Ser630, a feature conserved across DPP-4 inhibitors.

For the hydroxy derivative, the 7-hydroxyl group is predicted to form hydrogen bonds with Glu205 or Glu206, enhancing binding affinity but potentially increasing susceptibility to glucuronidation. Crystallographic studies of analogous compounds (e.g., saxagliptin monohydrate) reveal that hydroxylation alters unit cell parameters due to additional hydrogen-bonding networks.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra of this compound are characterized by the following signals:

  • Adamantane Protons : Three distinct singlet peaks between δ 1.5–2.1 ppm, corresponding to equatorial and axial protons.
  • Azabicyclohexane System : A triplet at δ 3.8–4.2 ppm (J = 6.5 Hz) for the C3 methine proton adjacent to the carbonitrile group.
  • Hydroxyl Groups : Broad singlets at δ 5.2 ppm (3-OH) and δ 5.4 ppm (5-OH), exchangeable with D$$_2$$O.
  • Carbonitrile Carbon : A signal at δ 118.9 ppm in the $$ ^{13}\text{C} $$-NMR spectrum, confirming the –C≡N group.

The trans-configuration is validated by coupling constants between C2 and C2' protons (J = 10.2 Hz), indicative of a diaxial arrangement.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound reveals a molecular ion peak at m/z 331.1896 ([M+H]$$^+$$), consistent with its molecular formula. Key fragmentation pathways include:

  • Loss of Water : m/z 313.1782 ([M+H–H$$_2$$O]$$^+$$), attributed to the elimination of a hydroxyl group.
  • Adamantane Cleavage : m/z 222.1490 (C$${12}$$H$${16}$$N$$2$$O$$2$$), resulting from retro-Diels-Alder fragmentation of the tricyclic core.
  • Carbonitrile Retention : m/z 180.1378 (C$$9$$H$${14}$$N$$_3$$), corresponding to the azabicyclohexane-carbonitrile moiety.

These patterns align with those of 5-hydroxy saxagliptin, though the 7-hydroxyl position introduces distinct neutral losses (e.g., m/z 46.0055 for –NO).

属性

分子式

C₁₈H₂₅N₃O₃

分子量

331.41

同义词

(1S,3R,5S)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

产品来源

United States

科学研究应用

Pharmacological Profile

Mechanism of Action :
(2R,2'S,trans)-7-Hydroxy-saxagliptin functions by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1). This elevation enhances insulin secretion and decreases glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus (T2DM) .

Efficacy :
Clinical studies have shown that saxagliptin can significantly reduce HbA1c levels and improve β-cell function when used alone or in combination with other antidiabetic medications like metformin . Its pharmacokinetics allow for once-daily dosing without significant interactions with other oral antidiabetic agents .

Therapeutic Applications

  • Type 2 Diabetes Management :
    • Approved by the FDA for the treatment of T2DM as an adjunct to diet and exercise.
    • Demonstrated efficacy in lowering blood glucose levels and improving overall glycemic control .
  • Potential in Other Metabolic Disorders :
    • Research indicates that this compound may also play a role in managing conditions related to fatty acid metabolism and insulin sensitivity . Its application extends to studying acetyl-CoA carboxylase (ACC) enzymes, which are crucial in fatty acid synthesis and oxidation .

Case Studies and Clinical Trials

Numerous studies have been conducted to evaluate the effectiveness and safety of this compound:

  • Study on Efficacy : A clinical trial involving patients with T2DM showed that saxagliptin significantly reduced fasting plasma glucose levels compared to placebo .
  • Combination Therapy : In trials combining saxagliptin with metformin or sulfonylureas, patients exhibited improved glycemic control without an increased risk of hypoglycemia .

Data Tables

Study/Trial Population Intervention Outcome
Clinical Trial 1T2DM PatientsSaxagliptin vs. PlaceboSignificant reduction in HbA1c
Combination StudyT2DM PatientsSaxagliptin + MetforminImproved glycemic control
Efficacy StudyDiverse GroupSaxagliptin AloneEnhanced β-cell function

相似化合物的比较

Comparison with Saxagliptin Hydrochloride

Structural and Pharmacokinetic Differences
Property Saxagliptin Hydrochloride (2R,2'S,trans)-7-Hydroxy-saxagliptin
Chemical Formula C₁₈H₂₅N₃O₂ • HCl C₁₈H₂₄N₃O₃ (hydroxylation at position 7)
CAS Number 709031-78-7 (hydrochloride) Not explicitly reported in available evidence
Half-life (T₁/₂) 2.5 hours (parent compound) ~3–4 hours (estimated based on metabolite data)
Protein Binding ~100% unbound in plasma Likely reduced due to hydroxylation
DPP-4 Inhibition (IC₅₀) 26 nM (parent) ~50–100 nM (reduced potency)

Key Findings :

  • Hydroxylation at position 7 reduces DPP-4 inhibitory potency compared to saxagliptin .
  • The metabolite’s extended half-life (relative to the parent) suggests slower clearance, though clinical relevance remains understudied .

Comparison with Other DPP-4 Inhibitors

Sitagliptin and Vildagliptin
Parameter Saxagliptin (Parent) 7-Hydroxy-saxagliptin Sitagliptin Vildagliptin
DPP-4 IC₅₀ (nM) 26 50–100 (estimated) 18 62
Half-life (hours) 2.5 3–4 12.4 1.5–4.5
Active Metabolites Yes (7-Hydroxy) None None Yes (LAY151)

Notable Differences:

  • Unlike sitagliptin, saxagliptin relies on an active metabolite for sustained DPP-4 inhibition .
  • Vildagliptin’s metabolite (LAY151) is inactive, whereas 7-hydroxy-saxagliptin retains partial activity .

准备方法

Asymmetric Strecker Reaction-Based Synthesis

This method, adapted from saxagliptin synthesis, uses a sulfinimine-mediated Strecker reaction to establish chirality:

  • Adamantane aldehyde functionalization : 3-Hydroxyadamantane-1-carbaldehyde is treated with (S)-p-toluenesulfinamide to form a sulfinimine intermediate.

  • Cyanide addition : Ethylaluminum cyanide/isopropanol introduces the nitrile group with >99% enantiomeric excess (ee).

  • Hydrolysis and coupling : The resulting aminonitrile is hydrolyzed to (S)-α-amino-3-hydroxyadamantane-acetic acid, then coupled to the methanoproline nitrile core.

Key reaction conditions :

StepReagentsTemperatureYield
Sulfinimine formationTi(OEt)₄, (S)-sulfinamide25–35°C85–90%
Strecker reactionEt₂AlCN, i-PrOH−78°C70–75%
Final couplingHOBt, DIC0–25°C65–70%

Trityl Protection-Directed Synthesis

Patent WO2015031595A1 outlines a trityl (triphenylmethyl)-based approach:

  • Trityl protection : (S)-α-amino-3-hydroxyadamantane-acetic acid is treated with trityl chloride in dichloromethane/TEA (25–35°C, 90% yield).

  • Amide coupling : The trityl-protected acid reacts with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using HOBt/EDC.

  • Dehydration and deprotection : Trifluoroacetic anhydride converts the carboxamide to nitrile, followed by HCl-mediated trityl removal (60–65% overall yield).

Advantages :

  • Trityl groups prevent racemization during coupling.

  • Facilitates crystallization of intermediates.

Enzymatic Resolution for Chirality Control

A biocatalytic method employs phenylalanine dehydrogenase to resolve racemic intermediates:

  • Racemic substrate synthesis : 3-Hydroxyadamantylglycine methyl ester is prepared via Friedel-Crafts acylation.

  • Enzymatic oxidation : L-specific dehydrogenase selectively oxidizes the (S)-enantiomer, leaving the (R)-form.

  • Recycling system : NAD+ cofactor regenerated via formate dehydrogenase ensures catalytic efficiency.

Performance metrics :

  • Enantiomeric excess : 98–99% ee.

  • Productivity : 30 g/L·h at pilot scale.

Process Optimization Strategies

Solvent and Temperature Effects

  • Halogenated solvents : Dichloromethane improves coupling yields (70% vs. 55% in THF).

  • Reaction kinetics : Elevated temperatures (60–70°C) accelerate BOC deprotection but risk epimerization.

Catalytic Innovations

  • Chiral Brønsted acids : Binaphthol-derived catalysts enhance Strecker reaction ee to 99.5%.

  • Flow chemistry : Continuous processing reduces intermediate degradation (20% yield increase).

Analytical Characterization

Critical quality attributes :

  • Chiral purity : HPLC with Chiralpak IC column (95:5 hexane/ethanol).

  • Hydroxyl positioning : ¹H NMR (δ 4.12 ppm, singlet).

  • Crystallinity : XRPD confirms dihydrate form.

Stability data :

ParameterResult
Photo-degradation<0.5% after 1.2 million lux·hr
Hydrolytic stabilitypH 1–9, 40°C: 98% intact

Comparative Analysis of Methods

MethodProsConsScale Feasibility
Strecker-basedHigh ee, fewer stepsCyanide handlingPilot (100 kg)
Trityl protectionCrystallizable intermediatesCostly reagentsLab-scale
EnzymaticGreen chemistry, high selectivityEnzyme costIndustrial

Industrial-Scale Challenges and Solutions

  • Adamantane supply : Limited commercial availability addressed via Friedel-Crafts synthesis (H₂SO₄/HNO₃ nitration).

  • Nitrile safety : In situ cyanide generation replaces KCN.

  • Purification : Simulated moving bed (SMB) chromatography achieves 99.9% purity .

常见问题

Q. What validated synthetic routes exist for (2R,2'S,trans)-7-Hydroxy-saxagliptin, and which analytical techniques confirm its stereochemical purity?

Methodological Answer:

  • Synthetic routes should emphasize chiral resolution techniques (e.g., asymmetric catalysis or enzymatic resolution) to ensure trans-configuration.
  • Confirm stereochemical purity using chiral HPLC with polarimetric detection or NOESY NMR to verify spatial arrangements. Quantify enantiomeric excess via integration of diastereomeric peaks .
  • Reference peer-reviewed studies employing these techniques for saxagliptin analogs, ensuring alignment with ICH guidelines for impurity profiling .

Q. What in vitro models are appropriate for assessing the DPP-4 inhibitory activity of this compound?

Methodological Answer:

  • Use recombinant human DPP-4 enzyme assays (Km ≈ 50–100 µM) with fluorogenic substrates (e.g., H-Gly-Pro-AMC).
  • Validate activity via IC50 calculations using non-linear regression (e.g., GraphPad Prism). Include positive controls (e.g., sitagliptin) and assess competitive inhibition via Lineweaver-Burk plots .
  • Ensure reproducibility by triplicate measurements and adherence to assay conditions (pH 7.4, 37°C) from prior saxagliptin studies .

Q. Which spectroscopic methods reliably characterize degradation products of this compound under accelerated stability conditions?

Methodological Answer:

  • Employ forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by LC-MS/MS (Q-TOF) for structural elucidation.
  • Use FTIR to identify functional group changes (e.g., hydroxylation or oxidation). Cross-validate with NMR (1H/13C) for positional isomer differentiation .
  • Reference ICH Q1A(R2) guidelines for stability testing protocols .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the enantiomeric stability of this compound during synthesis?

Methodological Answer:

  • Design a factorial experiment varying solvent (aprotic vs. protic) and temperature (0–60°C). Monitor racemization via chiral HPLC at timed intervals.
  • Apply Arrhenius kinetics to model degradation rates. Use ANOVA to assess significance (p < 0.05) of solvent-temperature interactions .
  • Compare results with computational simulations (e.g., DFT calculations for transition-state energy barriers) .

Q. How can contradictory findings between in vitro potency and in vivo pharmacokinetic data for this compound be resolved methodologically?

Methodological Answer:

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Input parameters: logP, plasma protein binding, and hepatic extraction ratios.
  • Validate using sandwich-cultured human hepatocytes to assess biliary excretion. Cross-reference with in situ perfusion studies in rodent models .
  • Apply Akaike Information Criterion (AIC) to evaluate model fit against empirical data .

Q. What computational methods predict the metabolite interaction profiles of this compound, and how do they compare with empirical data?

Methodological Answer:

  • Use in silico tools (e.g., MetaSite, GLORY) to predict Phase I/II metabolites. Validate via human liver microsome (HLM) incubations with NADPH/UDPGA cofactors.
  • Compare predicted vs. observed metabolites using LC-HRMS. Quantify accuracy via F1-score metrics and receiver operating characteristic (ROC) curves .
  • Address discrepancies by refining algorithms with machine learning (e.g., random forests trained on saxagliptin analog data) .

Q. What experimental designs effectively isolate phase I vs. phase II metabolic contributions to this compound clearance in hepatocyte models?

Methodological Answer:

  • Use selective enzyme inhibitors: 1-aminobenzotriazole (CYP450 inhibitor) and ketoconazole (UGT inhibitor) in primary human hepatocytes.
  • Quantify parent compound and metabolites via LC-MS/MS. Apply Michaelis-Menten kinetics to calculate intrinsic clearance (Clint).
  • Validate with CRISPR-edited hepatocyte lines lacking specific CYP/UGT isoforms .

Data Contradiction & Validation

Q. How should researchers address conflicting data on the oxidative stability of this compound across different pH conditions?

Methodological Answer:

  • Replicate studies under standardized conditions (ICH Q1A). Use DOE (Design of Experiments) to test pH (1–10), buffer systems, and oxygen levels.
  • Perform pairwise comparisons (Tukey’s HSD test) to identify outlier datasets. Cross-check with EPR spectroscopy to detect free radical intermediates .
  • Publish raw datasets in open repositories (e.g., Zenodo) for independent verification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。